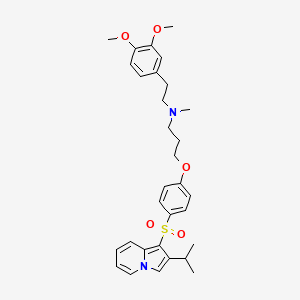
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Vue d'ensemble
Description
“(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine” is a radioligand developed for positron emission tomography (PET) imaging of neurokinin 1 (NK 1) receptors [substance P (SP) receptors] in the central nervous system (CNS) .
Synthesis Analysis
The compound was discovered as part of a medicinal chemistry program which initially identified a 3-furanyl analogue with improved antiemetic potency and a methyl sulfone with enhanced metabolic stability and oral bioavailability .Molecular Structure Analysis
The molecular formula of the compound is C20H26Cl2N6O. It has a molecular weight of 437.4 g/mol . The compound has a complex structure with multiple functional groups, including a methoxy group, a tetrazolyl group, and a phenylpiperidinyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 437.4 g/mol and a molecular formula of C20H26Cl2N6O . It has a complex structure with multiple functional groups .Applications De Recherche Scientifique
NK1 Receptor Antagonist
GR 203040 is a potent and selective NK1 receptor antagonist . It potently inhibits substance P binding to NK1 receptors . This makes it a valuable tool in the study of NK1 receptor function and the role of substance P in physiological processes.
Antiemetic Activity
GR 203040 displays antiemetic activity in vivo . This means it can be used to prevent or treat nausea and vomiting, which are common side effects of certain medical treatments such as chemotherapy.
Mécanisme D'action
Target of Action
GR 203040, also known as (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide Substance P, which is involved in various physiological processes including pain perception, stress response, and emesis .
Mode of Action
As an antagonist, GR 203040 binds to the NK1 receptor and blocks its activation by Substance P . This prevents the downstream signaling cascades triggered by the NK1 receptor, thereby inhibiting the physiological responses associated with Substance P .
Biochemical Pathways
The primary pathway affected by GR 203040 is the Substance P/NK1 receptor signaling pathway . By blocking the NK1 receptor, GR 203040 inhibits the intracellular signaling cascades normally triggered by Substance P. These cascades involve various second messengers and kinases, leading to changes in cellular functions such as gene expression, cell proliferation, and neurotransmitter release .
Pharmacokinetics
It is known that gr 203040 isorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s ability to inhibit Substance P binding to NK1 receptors in gerbil cerebral cortical membranes after subcutaneous administration suggests that it can cross the blood-brain barrier .
Result of Action
The primary result of GR 203040’s action is the inhibition of physiological responses mediated by the NK1 receptor . This includes the attenuation of pain perception, stress responses, and emesis . In animal models, GR 203040 has been shown to reduce the frequency of acetic acid-induced abdominal constrictions, a measure of visceral pain .
Action Environment
The efficacy and stability of GR 203040 can be influenced by various environmental factors. For instance, the compound’s affinity for the NK1 receptor can vary between species, with lower affinity observed at rat NK1 receptors compared to human, ferret, and gerbil receptors . Additionally, the compound’s pharmacokinetics and bioavailability may be affected by factors such as pH, temperature, and the presence of other substances in the body .
Propriétés
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O.2ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;2*1H/t18-,20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCUPIPQXAELR-OINVMNEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937484 | |
| Record name | N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine | |
CAS RN |
168398-02-5 | |
| Record name | (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168398025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















